molecular formula C18H18ClN3O5 B2370838 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 874805-14-8

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2370838
CAS No.: 874805-14-8
M. Wt: 391.81
InChI Key: KQCQGEYZLJOMSC-UHFFFAOYSA-N
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Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a chlorobenzoyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to form the chlorobenzoyl oxazolidinone. The final step involves the coupling of this intermediate with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Benzyl-substituted oxazolidinones.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazolidinone ring may play a crucial role in binding to these targets, while the chlorobenzoyl and furan groups may enhance the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-(4-methylbenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
  • N1-((3-(4-fluorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
  • N1-((3-(4-bromobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Uniqueness

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the oxazolidinone and furan rings also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5/c19-13-5-3-12(4-6-13)18(25)22-7-9-27-15(22)11-21-17(24)16(23)20-10-14-2-1-8-26-14/h1-6,8,15H,7,9-11H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCQGEYZLJOMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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